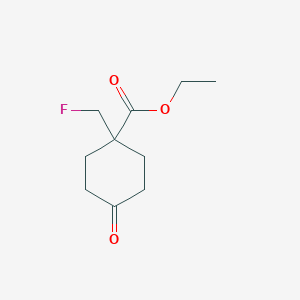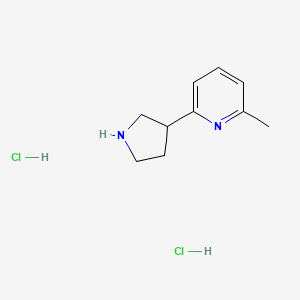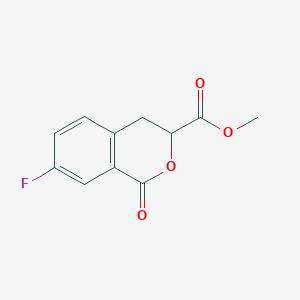
3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole” belong to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Williamson ether synthesis . This is a reaction where an alkyl halide reacts with an alcohol in the presence of a base to produce an ether .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, 4-chlorobenzaldehyde can react with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine to form a specific product .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For instance, 4-chlorobenzaldehyde, a related compound, is a solid at room temperature with a melting point of 45-50 °C and a boiling point of 213-214 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The indole nucleus, such as in 3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole, is a key component in many natural and synthetic molecules with significant biological activities. These molecules display a range of properties like anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions. For instance, a related compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, has been synthesized and characterized, highlighting the chemical versatility of indole derivatives (Geetha et al., 2019).
Catalytic Applications
- Indoles, including variants like this compound, can undergo various catalytic reactions. For example, vanadium-catalyzed sulfenylation of indoles with thiols under molecular oxygen demonstrates the potential for synthesizing sulfanylindoles, which could have implications in medicinal chemistry (Maeda et al., 2004).
Methodologies in Indole Synthesis
- The synthesis and functionalization of indoles have been a subject of extensive research. Palladium-catalyzed reactions are particularly significant in indole chemistry due to their wide range of functionalities and applicability to complex molecules. These methodologies provide a framework for synthesizing compounds like this compound and its derivatives (Cacchi & Fabrizi, 2005).
Application in Medicinal Chemistry
- Indole derivatives are often explored for their potential in medicinal chemistry due to their diverse biological activities. For example, a study on MK-886, a leukotriene biosynthesis inhibitor, which is structurally related to this compound, indicates the relevance of such compounds in therapeutic applications (SchmidtStanley et al., 1991).
Advanced Organic Synthesis Techniques
- Advanced organic synthesis techniques utilizing indoles demonstrate the chemical versatility and potential applications of compounds like this compound. For instance, one-pot synthesis methods and various catalytic reactions offer efficient pathways to create structurally diverse indole derivatives (Majo & Perumal, 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the study of a compound like “3-(benzylthio)-1-(4-chlorobenzyl)-1H-indole” would depend on the current state of research in the field. It could involve exploring its potential applications, studying its mechanism of action in more detail, or developing new synthesis methods .
Propriétés
IUPAC Name |
3-benzylsulfanyl-1-[(4-chlorophenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNS/c23-19-12-10-17(11-13-19)14-24-15-22(20-8-4-5-9-21(20)24)25-16-18-6-2-1-3-7-18/h1-13,15H,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUZOFCDGYROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2720576.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2720577.png)



![2-Chloro-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]acetamide](/img/structure/B2720587.png)
![2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2720588.png)


![4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2720594.png)



![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)